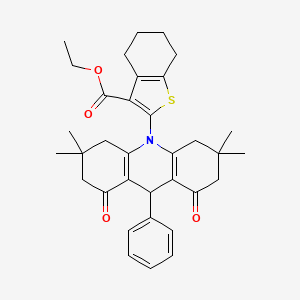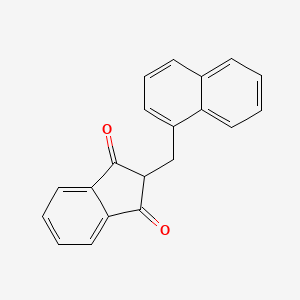![molecular formula C18H28N4O B6055966 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a chemical compound that has garnered significant interest in the field of scientific research due to its potential applications in medicine. This compound has shown promise as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases. In
Aplicaciones Científicas De Investigación
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has shown potential as a therapeutic agent for various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell division. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, it has been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
Mecanismo De Acción
The mechanism of action of 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is not fully understood, but it is believed to act by modulating various signaling pathways in cells. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neurological cells, it has been shown to modulate the Wnt signaling pathway, which is involved in synaptic plasticity and cognitive function. In infectious disease cells, it inhibits viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In neurological cells, it improves cognitive function and has neuroprotective effects. In infectious disease cells, it inhibits viral replication and has antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in lab experiments is its high purity and yield. This makes it suitable for use in various assays and experiments. However, one limitation is its cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One direction is to further explore its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and specific compounds. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its efficacy and safety in clinical settings.
Métodos De Síntesis
The synthesis of 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves several steps. The first step is the preparation of the intermediate compound, which involves the reaction of 1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinylamine with 4-bromobutyronitrile. The resulting intermediate is then reacted with 1-(2-chloroethyl)piperidine to form the final product, 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
2-[4-[1-(oxan-4-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-7-19-18(20-8-1)21-9-2-15(3-10-21)16-4-11-22(14-16)17-5-12-23-13-6-17/h1,7-8,15-17H,2-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZBNLFNCSTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C3CCOCC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![N,N-diethyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6055931.png)
![methyl 5-ethyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055933.png)
![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)
![2-[2-(2,6-dichlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6055945.png)
![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)